tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate typically involves the reaction of 5-bromo-2-nitropyridine with piperazine in water to produce 1-(6-nitropyridine-3-yl) piperazine. This intermediate is then subjected to Boc protection and hydrogenation catalytic reduction to obtain the target compound . Another method involves the use of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours, followed by purification .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves strict control of reaction parameters to ensure high product purity and yield. The use of water as a solvent and the absence of acid catalysts make the process environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, palladium on carbon (Pd/C) as a catalyst, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, nitro derivatives, and substituted piperazine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate: Similar in structure but with a different substitution pattern.
1-BOC-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE: An intermediate used in the synthesis of the target compound.
Uniqueness
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a synthetic intermediate and its ability to undergo various chemical reactions make it valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C15H24N4O2 |
---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-11-10-18(12-5-6-13(16)17-9-12)7-8-19(11)14(20)21-15(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3,(H2,16,17) |
InChI Key |
QPHUAFJMBHMUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.